Piperlongumine

Descripción general

Descripción

La piperlongumina es un alcaloide amida que se encuentra principalmente en los frutos y raíces de la planta Piper longum L., comúnmente conocida como pimienta larga. Este compuesto natural ha ganado una atención significativa debido a su potente actividad contra diversas proliferaciones de células cancerosas. La piperlongumina exhibe una gama de actividades biológicas, incluyendo propiedades antiinflamatorias, antibacterianas y anticancerígenas .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La piperlongumina se puede sintetizar mediante amidación de 5,6-dihidropiridin-2(1H)-ona y ácido 3,4,5-trimetoxicinámico disponible comercialmente. El principal desafío en la ruta sintética es la preparación de la 5,6-dihidropiridin-2(1H)-ona . La reacción típicamente involucra el uso de una solución metanólica de ácido clorhídrico (6,0 M) que se agrega gota a gota y se agita a 0°C durante 1 hora antes de concentrarse a vacío .

Métodos de producción industrial: Los métodos de producción industrial para la piperlongumina no están ampliamente documentados. La síntesis generalmente sigue los métodos de laboratorio con optimización para la producción a gran escala. El uso de catalizadores eficientes y condiciones de reacción para maximizar el rendimiento y la pureza es crucial en entornos industriales .

Análisis De Reacciones Químicas

Chemical Reactivity and Modifications

Piperlongumine contains multiple electrophilic sites that influence its activity. The electrophilicity of the C2-C3 olefin is critical for its effects on cells .

-

Thiol Conjugate Addition: this compound reacts with thiol nucleophiles, such as methyl thioglycolate, via conjugate addition at the C3 position. Modifications near the C2-C3 olefin affect this reactivity. For instance, substitution of a methyl group at C2 can inhibit hetero-conjugate addition .

-

Reactivity of Analogs: this compound analogs with modifications proximal to the reactive C2-C3 olefin show varied reactivity. Ring-expanded cycloheptenimide analogs yield expected hetero-conjugate addition products at C3. In contrast, certain analogs undergo isomerization and thiol addition/elimination, leading to rearranged thiol enol ether products .

Hydrolysis of this compound

Hydrolyzed this compound (hPL) is a derivative that has been investigated to understand the inhibition mechanism of glutathione transferase P1 (GSTP1) .

-

Hydrolysis Mechanism: The hydrolysis of this compound can occur through different mechanisms depending on the pH. At an acidic pH, the process involves multiple steps, while at a neutral pH, it occurs in a single step. The acidic hydrolysis is more favorable due to lower activation barriers .

-

GSTP1 Inhibition: Once hydrolyzed, the resulting product favors GSH-conjugation through an attack on the C7-C8 double bond, which is facilitated by GSTP1 .

Antioxidant Activity

This compound exhibits antioxidant properties, as demonstrated through in vitro studies .

-

DPPH Radical Scavenging: this compound demonstrates a scavenging ability against stable radicals like DPPH, reducing the strong absorption band at 517 nm, which indicates its radical scavenging power .

-

Reducing Power: this compound facilitates the transformation of

to

, indicating its reducing capacity and potential antioxidant activity .

The maximum inhibition of this compound was found to be 51.29% at a concentration of 500 µg/ml .

Stability and Degradation

This compound's stability is influenced by factors such as pH, temperature, and buffer type .

-

Degradation Kinetics: Thermal degradation of this compound follows first-order kinetics. Degradation rate constants (k-values) can be calculated using the slopes of degradation profiles at different temperatures .

-

Arrhenius Equation: The Arrhenius equation helps determine the time it takes for this compound to degrade by 50% (

) and 10% (

). Activation energies at different pH levels typically range from 88 to 95 kJ/mol . -

pH Influence: this compound is most stable around pH 4. The

at this pH is approximately 17 weeks at 25°C . -

Degradation Products: A major degradation product of this compound is 3,4,5-trimethoxycinnamic acid .

| pH | Buffer type | Ionic strength |

values (weeks

) |

(kJ/mol) |

at 25°C (weeks) |

at 25°C (weeks) |

| --- | --- | --- | --- | --- | --- | --- |

| | | | 4°C | 26°C | 56°C | 67°C | | | |

| 3 | Citrate | 0.2 | * | 0.0110 | 0.3057 | 0.7808 | 88.5 | 69.6 | 10.6 |

| 3 | Citrate | 0.5 | * | 0.0101 | 0.3413 | 0.8383 | 92.3 | 75.4 | 11.5 |

| 4 | Citrate | 0.2 | --- | 0.0067 | 0.1739 | 0.3813 | 84.8 | 112.9 | 17.2 |

| 5 | Phosphate | 0.2 | --- | 0.0076 | 0.2201 | --- | --- | --- | --- |

*Data not available

This compound and Metal Complexes

This compound can be combined with metal complexes to enhance its anticancer efficiency . For example, novel this compound and ruthenium complexes have been synthesized from precursor complexes like

and 1,4-bis(diphenylphosphino)butane. Similarly, platinum-based this compound derivatives have been synthesized using demethylated this compound (PIP-OH) ligands reacting with platinum precursors such as

.

Aplicaciones Científicas De Investigación

Anticancer Properties

Piperlongumine exhibits selective cytotoxicity against various cancer cell lines while sparing normal cells. Its anticancer properties are attributed to several mechanisms:

- Induction of Apoptosis : this compound has been shown to induce apoptosis in multiple cancer types, including breast, lung, pancreatic, and liver cancers. For instance, it activates the intrinsic apoptotic pathway by increasing reactive oxygen species (ROS) levels and inhibiting antioxidant enzymes such as thioredoxin reductase 1 (TrxR1) .

- Cell Cycle Arrest : Studies indicate that this compound can cause cell cycle arrest at the G2/M phase, effectively halting the proliferation of cancer cells. This was observed in follicular thyroid cancer cells where treatment with this compound significantly reduced colony formation and induced cell cycle arrest .

- Inhibition of Key Signaling Pathways : this compound inhibits critical signaling pathways associated with cancer progression. For example, it suppresses the nuclear factor kappa B (NF-κB) pathway in non-small cell lung cancer cells, leading to reduced tumor growth both in vitro and in vivo . Additionally, it acts as an inverse agonist for the orphan nuclear receptor 4A1, inhibiting pro-oncogenic pathways .

Case Studies and Research Findings

Several studies have documented the efficacy of this compound across different cancer types:

Potential Therapeutic Uses

Beyond its applications in oncology, this compound is being investigated for other therapeutic potentials:

- Senolytic Agent : Recent studies suggest that this compound may act as a senolytic agent, selectively targeting senescent cells and promoting their apoptosis without harming normal cells .

- Anti-inflammatory Effects : this compound has shown promise in reducing inflammation through modulation of immune responses, although further studies are needed to clarify these effects.

Mecanismo De Acción

La piperlongumina ejerce sus efectos principalmente a través de la elevación de los niveles de especies reactivas de oxígeno (ROS) en las células cancerosas. Esto conduce al estrés oxidativo, lo que resulta en apoptosis y muerte celular. El compuesto ataca selectivamente las células cancerosas debido a sus niveles basales de ROS más altos en comparación con las células normales . La piperlongumina también inhibe vías de señalización clave, incluyendo NF-κB y MAPK, que están involucradas en la inflamación y la progresión del cáncer .

Compuestos similares:

Capsaicina: Se encuentra en los chiles, exhibe actividades anticancerígenas similares a través de la generación de ROS.

Curcumina: Un compuesto en la cúrcuma, conocido por sus propiedades antiinflamatorias y anticancerígenas.

Singularidad: La piperlongumina es única debido a su toxicidad selectiva hacia las células cancerosas y su capacidad para inducir la generación de ROS específicamente en estas células. Este mecanismo selectivo la convierte en una candidata prometedora para la terapia del cáncer .

Comparación Con Compuestos Similares

Piperine: Another alkaloid found in black pepper, known for its anti-inflammatory and anti-cancer properties.

Capsaicin: Found in chili peppers, exhibits similar anti-cancer activities through ROS generation.

Curcumin: A compound in turmeric, known for its anti-inflammatory and anti-cancer properties.

Uniqueness: Piperlongumine is unique due to its selective toxicity towards cancer cells and its ability to induce ROS generation specifically in these cells. This selective mechanism makes it a promising candidate for cancer therapy .

Actividad Biológica

Piperlongumine (PL), an alkaloid derived from the long pepper plant (Piper longum), has garnered significant attention for its diverse biological activities, particularly its anticancer properties. This article explores the mechanisms, case studies, and research findings related to the biological activity of this compound, emphasizing its potential as a therapeutic agent.

This compound exhibits multiple mechanisms through which it exerts its anticancer effects:

- Reactive Oxygen Species (ROS) Generation : PL selectively increases ROS levels in cancer cells, leading to oxidative stress that triggers cell death. This mechanism is particularly effective as cancer cells often have elevated ROS levels compared to normal cells, making them more susceptible to oxidative damage .

- Induction of Apoptosis and Autophagy : Research indicates that PL activates apoptotic pathways by upregulating pro-apoptotic proteins such as Bax and caspase-3 while downregulating anti-apoptotic proteins like Bcl-2. Additionally, PL has been shown to induce autophagy, further contributing to its cytotoxic effects on cancer cells .

- Cell Cycle Arrest : this compound disrupts the cell cycle in various cancer types, inhibiting proliferation and promoting apoptosis. It modulates critical regulatory proteins involved in cell cycle progression, including cyclin D1 and p21 .

- Inhibition of Key Signaling Pathways : PL affects several signaling pathways crucial for cancer development, including:

Case Studies and Research Findings

Numerous studies have demonstrated the efficacy of this compound across different cancer types:

Pharmacological Properties

This compound exhibits a broad spectrum of pharmacological activities beyond its anticancer effects:

- Anti-inflammatory : PL has shown potential in reducing inflammation through modulation of inflammatory pathways.

- Antimicrobial : Studies indicate its effectiveness against various bacterial strains.

- Antioxidant : By increasing ROS levels selectively in cancer cells, PL also demonstrates antioxidant properties that may protect normal cells from oxidative damage .

Propiedades

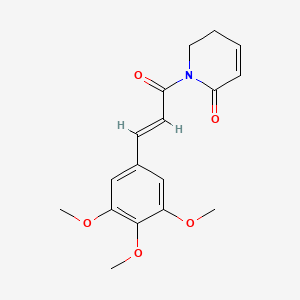

IUPAC Name |

1-[(E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]-2,3-dihydropyridin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO5/c1-21-13-10-12(11-14(22-2)17(13)23-3)7-8-16(20)18-9-5-4-6-15(18)19/h4,6-8,10-11H,5,9H2,1-3H3/b8-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VABYUUZNAVQNPG-BQYQJAHWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C=CC(=O)N2CCC=CC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)N2CCC=CC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801029762 | |

| Record name | 1-[(2E)-3-(3,4,5-Trimethoxyphenyl)-2-propenoyl]-5,6-dihydro-2(1H)-pyridinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801029762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Piplartine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030341 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

20069-09-4 | |

| Record name | Piperlongumine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20069-09-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Piperlongumine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020069094 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-[(2E)-3-(3,4,5-Trimethoxyphenyl)-2-propenoyl]-5,6-dihydro-2(1H)-pyridinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801029762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Piperlongumine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PIPERLONGUMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SGD66V4SVJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Piplartine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030341 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

124 °C | |

| Record name | Piplartine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030341 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.